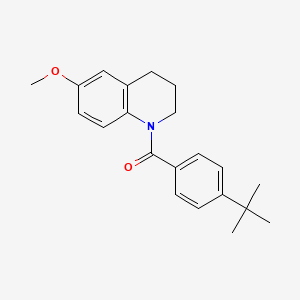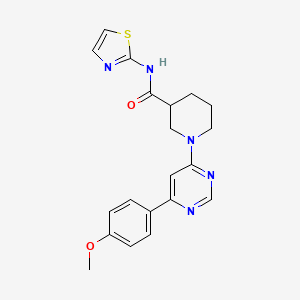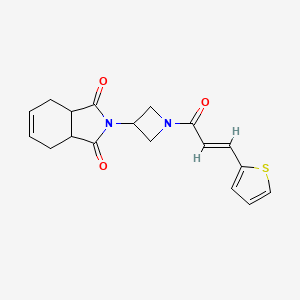![molecular formula C7H7N3O3 B2443236 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid CAS No. 2551120-57-9](/img/structure/B2443236.png)
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves a reaction with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates. These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Chemical Reactions Analysis
The key step in the synthesis of this compound is the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This is followed by carbonylation and alkaline hydrolysis .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have developed numerous methods for synthesizing derivatives of pyrazolo[1,5-a]pyrazine, utilizing it as a precursor or intermediary compound. For instance, Bildirici et al. (2007) outlined the synthesis of derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, evaluating their antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007). This demonstrates the compound's role in generating new molecules with potential therapeutic applications.
Antibacterial and Antifungal Activities
Several studies have focused on the antibacterial and antifungal properties of pyrazolo[1,5-a]pyrazine derivatives. Akbas and Berber (2005) found that some pyrazolo[3,4-d]pyridazin derivatives exhibited significant antimicrobial activities against a spectrum of bacterial and fungal pathogens, highlighting the compound's utility in developing new antimicrobial agents (Akbas & Í. Berber, 2005).
Material Science Applications
In the realm of material science, the compound and its derivatives have been employed to synthesize materials with unique properties. For example, Kong et al. (2012) explored the synthesis and self-assembly of carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazines. These materials exhibit interesting hydrogen bond and metal-directed self-assembly behaviors, indicating potential applications in nanotechnology and material engineering (Kong et al., 2012).
Anticancer Research
Although not explicitly mentioned in the query, it's worth noting that compounds within this chemical family are also investigated for their potential anticancer properties. For example, Hassan et al. (2014) studied the cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, revealing insights into their potential application in cancer treatment (Hassan, Hafez, & Osman, 2014).
Orientations Futures
The future directions for this compound involve developing a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This approach is believed to be efficient for designing new synthetic platforms with potential significance in combinatorial and medicinal chemistry .
Mécanisme D'action
Target of Action
The primary targets of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid are vasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, and mycobacterium tuberculosis H37RV . These targets play crucial roles in various biological processes, including fluid balance, blood clotting, neurotransmission, and bacterial infection .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. For instance, it acts as an antagonist for vasopressin 1b and fibrinogen receptors, inhibiting their normal function . It also serves as a positive allosteric modulator for glutamate receptors GluN2A and mGluR5, enhancing their activity . In the case of mycobacterium tuberculosis H37RV, the compound acts as an inhibitor .
Biochemical Pathways
The compound affects several biochemical pathways. By interacting with vasopressin 1b and fibrinogen receptors, it influences fluid balance and blood clotting pathways . Its modulation of glutamate receptors impacts neurotransmission pathways . Its inhibition of mycobacterium tuberculosis H37RV affects bacterial infection pathways .
Pharmacokinetics
Its transformation into carboxylic acids by alkaline hydrolysis suggests that it may undergo metabolism in the body
Result of Action
The compound’s action results in a variety of molecular and cellular effects. These include the inhibition of normal function in vasopressin 1b and fibrinogen receptors, enhanced activity in glutamate receptors, and inhibition of mycobacterium tuberculosis H37RV . These effects can lead to changes in fluid balance, blood clotting, neurotransmission, and bacterial infection .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, temperature can promote a free rotation of the C3-CO bond of the amide group, allowing alkylation at N-4 . Additionally, the compound’s storage temperature can affect its stability .
Propriétés
IUPAC Name |
4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-6-4-1-2-9-10(4)5(3-8-6)7(12)13/h1-2,5H,3H2,(H,8,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDOWLSKEUUSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC=N2)C(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2443153.png)
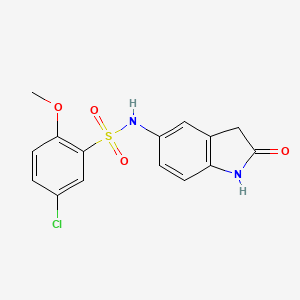
![(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2443159.png)
![Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2443160.png)
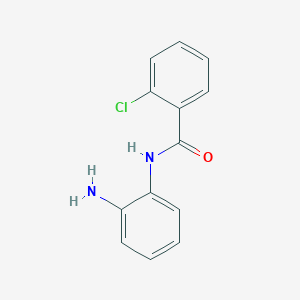
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2443164.png)

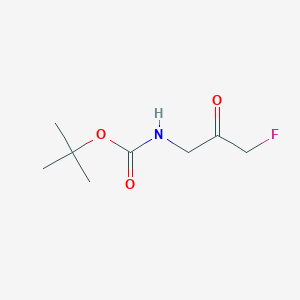
![4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2443170.png)
![(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2443171.png)
